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An In-depth Technical Guide: Thermochemical Properties of 3-Chloropyridazine-4-carbonitrile: A Guide to Experimental and Computational Deterrr

Abstract

3-Chloropyridazine-4-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the syni
publicly available dataset of its fundamental thermochemical properties is conspicuously absent. These properties, including enthalpy of formation, G
computational modeling of molecular interactions. This technical guide provides a robust framework for both the experimental determination and com
synthesizing established methodologies with expert insights, this document serves as a self-validating protocol for researchers to generate the precis

Introduction to 3-Chloropyridazine-4-carbonitrile
Significance in Chemical Synthesis

The pyridazine core is a significant heterocyclic motif found in numerous biologically active compounds.[2] 3-Chloropyridazine-4-carbonitrile serves
is the key starting material for the scalable synthesis of 3-(Methylamino)pyridazine-4-carbonitrile, a derivative of interest in drug discovery.[1][2] The ¢
complexity. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, make

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the first step in any thermochemical investigation.

Property Value

Chemical Name 3-Chloropyridazine-4-carbonitrile
CAS Number 1445-56-3

Molecular Formula CsH2CINs

Molecular Weight 139.54 g/mol

Appearance Crystalline solid

Melting Point 69-74 °C

Boiling Point 362.935 °C at 760 mmHg
Density 1.438 g/cm?3

The Imperative for Thermochemical Data

Thermochemical data governs the energetic landscape of a chemical process.

« Standard Enthalpy of Formation (AfH°): This is the most critical property, quantifying the energy stored in the molecule's chemical bonds. It is funde
ensuring thermal safety and designing reactor cooling systems.

* Gibbs Free Energy of Formation (AfG°): This value determines the thermodynamic feasibility of a reaction and the position of chemical equilibrium.

+ Heat Capacity (Cp): This property is crucial for calculating the energy required to change the temperature of the material and for correcting enthalp
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Without this data, process scale-up, safety analysis, and computational reaction modeling remain reliant on estimation, introducing significant uncerte

Theoretical Framework: Computational Thermochemistry

In the absence of experimental data, high-level computational chemistry offers a powerful predictive tool. Modern composite methods like Gaussian-Z
kilocalorie per mole accuracy.[7][8]

Protocol: Computational Determination of Gas-Phase Enthalpy of Formation (AfH°(g))

This protocol outlines a workflow using the atomization method, a reliable approach for calculating AfH®.
Step 1: Ground State Geometry Optimization & Frequency Calculation

« Causality: The first step is to find the lowest energy structure (the optimized geometry) of the 3-Chloropyridazine-4-carbonitrile molecule. A frequ
imaginary frequencies confirms that the structure is a true energy minimum.

« Methodology: Use a robust Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set, for initial optimization. The resultin
Step 2: High-Accuracy Single-Point Energy Calculation

« Causality: To achieve high accuracy, a more computationally expensive, high-level method is used to calculate the electronic energy of the molecul
* Methodology: Employ a composite method like G4 or a coupled-cluster method such as CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) on the
Step 3: Calculation of Atomization Energy

« Causality: The atomization energy (ZDo) is the energy required to break all the bonds in the molecule, forming its constituent atoms in the gas phas
atoms.

« Methodology:
o Calculate the high-level electronic energy for each constituent atom (5x C, 2x H, 1x CI, 3x N).
o Compute the total atomization energy: Do =[5 * E(C) + 2 * E(H) + 1 * E(CI) + 3 * E(N)] - E(CsH2CIN3)
o Adjust this value with the zero-point vibrational energy (ZPVE) from the frequency calculation in Step 1.
Step 4: Deriving the Standard Enthalpy of Formation
» Causality: The gas-phase enthalpy of formation at O K is derived by subtracting the molecule's atomization energy from the well-known experiment
« Methodology:
o AfH°(g, 0 K) =[5 * AfH(C, g) + 2 * AfH°(H, g) + 1 * AfH°(CI, g) + 3 * AfH°(N, g)] - =Do

o Correct this value to 298.15 K using the calculated thermal correction (Hz9s - Ho) from Step 1 and the known enthalpies of the elements.

Visualization: Computational Workflow
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Caption: Computational workflow for determining gas-phase enthalpy of formation.

Experimental Determination of Thermochemical Properties

Experimental methods provide benchmark data to validate computational results and are the gold standard for thermochemical accuracy. The followir

Enthalpy of Formation from Combustion Calorimetry

The standard molar enthalpy of formation in the crystalline state, AfH°(cr), is derived from the standard molar enthalpy of combustion (AcH°®).[9][10]

3.1.1. Principle of Static Bomb Calorimetry A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a con
water bath, and the resulting temperature change is measured with high precision. The energy of combustion is calculated from this temperature rise

3.1.2. Detailed Experimental Protocol
* Sample Preparation:
o Press approximately 0.5-1.0 g of high-purity (>99.5%) 3-Chloropyridazine-4-carbonitrile into a pellet. Purity is paramount, as impurities will dir

o Weigh the pellet to a precision of +0.01 mg.
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o Place the pellet in a silica crucible. Attach a platinum ignition wire in contact with the pellet.

o Calorimeter Setup:
o Place the crucible in the bomb head. Add approximately 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere, which is
o Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.
o Submerge the sealed bomb in the calorimeter's water jacket, which contains a precisely known mass of water.
+ Combustion and Data Acquisition:
o Allow the system to reach thermal equilibrium (typically monitored by a stable temperature drift for 10-15 minutes).
o Initiate combustion by passing a current through the ignition wire.
o Record the temperature of the water bath at short intervals (e.g., every second) until the system reaches a new, stable thermal drift post-combus
* Post-Combustion Analysis:
o Vent the bomb and collect the liquid phase. Analyze the solution for nitric acid (via titration) and hydrochloric acid (via ion chromatography or titre
o Inspect the crucible for any signs of incomplete combustion (e.g., soot). A run is considered valid only if combustion is complete.
» Calorimeter Calibration:

o The energy equivalent of the calorimeter must be determined by combusting a certified standard reference material, such as benzoic acid, undel

Enthalpy of Sublimation via Knudsen Effusion

To convert the solid-state enthalpy of formation to the gas-phase value needed for comparison with computational results, the enthalpy of sublimation

3.2.1. Principle of the Knudsen Effusion Method The sample is placed in a thermostated cell with a very small orifice. In a high vacuum, molecules ef
different temperatures, the vapor pressure can be determined. The enthalpy of sublimation is then derived from the temperature dependence of the v

3.2.2. Detailed Experimental Protocol

« Apparatus Setup: Place the Knudsen cell, containing a small amount of the sample, inside a high-vacuum chamber.

« Temperature Control: Heat the cell to a known temperature and allow it to equilibrate.

* Mass Loss Measurement: Measure the rate of mass loss over time using a high-precision microbalance.

« Temperature Variation: Repeat the measurement at several different temperatures over a range where the vapor pressure is measurable but not sc

« Data Analysis: Plot In(p) or In( dm/dt * T/2) versus 1/T. The slope of this line is equal to -AsubH°/R, where R is the ideal gas constant.

Heat Capacity via Differential Scanning Calorimetry (DSC)

3.3.1. Principle of DSC DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This al
[10][11]

3.3.2. Detailed Experimental Protocol
» Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
« Sample Preparation: Seal a small, precisely weighed amount of the sample (5-10 mg) in an aluminum pan.

« Measurement:
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o Place the sample pan and an empty reference pan in the DSC cell.
o Heat the sample at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[10]

o Record the heat flow as a function of temperature.

« Data Analysis: The heat capacity is calculated by comparing the heat flow curve of the sample to that of a known standard (e.g., sapphire) and a bl

Visualization: Integrated Experimental Workflow
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Caption: Integrated workflow for experimental thermochemical characterization.

Data Synthesis and Application
Deriving the Definitive Gas-Phase Enthalpy of Formation

The ultimate goal is to obtain a consistent, validated value for the gas-phase enthalpy of formation. This is achieved through the following thermocher
AfH°(g) = AfH®(cr) + AsubH®

The experimental AfH°(g) serves as the benchmark value. A close agreement (within 1-2 kcal/mol) between this experimental result and the value pre
degree of confidence in the final reported value.

Summarized Thermochemical Data Table (To Be Determined)
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The protocols outlined in this guide will enable the population of the following critical data table.

Parameter Symbol Value (kJ/mol)

Standard Enthalpy of Combustion AcH° To be determined
Standard Enthalpy of Formation (crystal) AfHe(cr) To be determined
Standard Enthalpy of Sublimation AsubH® To be determined
Standard Enthalpy of Formation (gas) AfH°(g) To be determined
Standard Enthalpy of Formation (gas) AfH°(g) To be determined
Molar Heat Capacity (crystal) Cp(cr) To be determined

Application in Process Safety and Reaction Modeling

With the determined AfH®, engineers and chemists can:

Calculate Heat of Reaction (ArH): For any synthesis involving 3-Chloropyridazine-4-carbonitrile, ArH can be calculated accurately, allowing for p
Perform Hazard Analysis: Tools like adiabatic calorimetry can use the heat of reaction to model "worst-case" scenarios and ensure safe operating |

Optimize Reaction Conditions: By understanding the thermodynamics, reaction conditions can be tuned to favor product formation and minimize er

Conclusion

While 3-Chloropyridazine-4-carbonitrile is a known entity in synthetic chemistry, its thermochemical characterization is a critical missing piece of de

computational prediction and gold-standard experimental measurement. By following these self-validating protocols, researchers can generate the hi

a safe, efficient, and predictable manner, advancing its application in drug discovery and materials science.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
the fitness of this product for every specific experimental setup.
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